![molecular formula C17H17Cl2N3O4S B4138131 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4138131.png)
1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine
Overview
Description
1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine (known as DIDS) is a chemical compound that has been widely used in scientific research. DIDS is a small molecule that can selectively inhibit different ion channels, transporters, and enzymes.
Mechanism of Action
DIDS exerts its inhibitory effect by binding to the ion channels, transporters, and enzymes. The binding of DIDS to the channels or transporters results in a conformational change that blocks the ion or substrate transport. DIDS also inhibits the activity of enzymes by binding to the active site and preventing the substrate from binding.
Biochemical and Physiological Effects:
The inhibitory effect of DIDS on ion channels, transporters, and enzymes has various biochemical and physiological effects. For example, inhibition of the CFTR channel by DIDS can lead to reduced chloride secretion in the airways, which is beneficial for the treatment of cystic fibrosis. Inhibition of the AE channel by DIDS can lead to changes in cell volume regulation and acid-base balance. Inhibition of the Kv channel by DIDS can lead to changes in cardiac and neuronal excitability. Inhibition of the NBC transporter by DIDS can lead to changes in intracellular pH and acid-base balance. Inhibition of the CA enzyme by DIDS can lead to changes in carbon dioxide transport and acid-base balance.
Advantages and Limitations for Lab Experiments
DIDS has several advantages for lab experiments, including its high potency, selectivity, and commercial availability. DIDS is also stable and has a long shelf life. However, DIDS has some limitations, including its potential toxicity, non-specific effects, and off-target effects. Therefore, careful consideration should be given to the concentration and duration of DIDS treatment in lab experiments.
Future Directions
DIDS has potential future applications in various fields, including drug discovery, disease treatment, and physiological research. One future direction is the development of novel DIDS analogs with improved potency and selectivity for specific ion channels, transporters, or enzymes. Another future direction is the use of DIDS as a tool to study the physiological role of ion channels, transporters, and enzymes in various tissues and organs. Additionally, DIDS can be used as a potential therapeutic agent for various diseases, such as cystic fibrosis, hypertension, and cancer.
Conclusion:
In conclusion, 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine (DIDS) is a small molecule that has been widely used in scientific research. DIDS has various applications in ion channel and transporter function studies, cell volume regulation, and enzyme inhibition. DIDS exerts its inhibitory effect by binding to ion channels, transporters, and enzymes, resulting in various biochemical and physiological effects. DIDS has several advantages for lab experiments, but also has limitations that need to be considered. Finally, DIDS has potential future applications in drug discovery, disease treatment, and physiological research.
Scientific Research Applications
DIDS has been used in various scientific research studies, including ion channel and transporter function studies, cell volume regulation, and enzyme inhibition. DIDS has been shown to selectively inhibit different ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the anion exchanger (AE) channel, and the voltage-gated potassium (Kv) channel. DIDS has also been used to study the function of transporters, such as the sodium-bicarbonate cotransporter (NBC), and the glucose transporter (GLUT). Furthermore, DIDS has been used to study the role of enzymes, such as carbonic anhydrase (CA), and phospholipase A2 (PLA2).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-(2-methyl-4-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-12-10-13(22(23)24)2-5-17(12)20-6-8-21(9-7-20)27(25,26)14-3-4-15(18)16(19)11-14/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQSKWUDYXBMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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